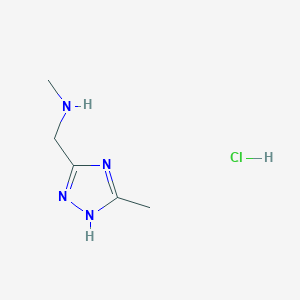

Chlorhydrate de N-méthyl-1-(5-méthyl-1H-1,2,4-triazol-3-yl)méthanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Applications De Recherche Scientifique

Découverte de médicaments

Les 1,2,3-triazoles, qui comprennent le “chlorhydrate de N-méthyl-1-(5-méthyl-1H-1,2,4-triazol-3-yl)méthanamine”, ont trouvé des applications larges dans la découverte de médicaments . De nombreux composés médicinaux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché .

Synthèse organique

Les 1,2,3-triazoles sont utilisés en synthèse organique en raison de leur grande stabilité chimique et de leur fort moment dipolaire . Ils sont généralement inertes à l'hydrolyse acide ou basique ainsi qu'aux conditions oxydantes et réductrices, même à haute température .

Chimie des polymères

Les 1,2,3-triazoles sont utilisés en chimie des polymères. Leur grande stabilité chimique et leur fort moment dipolaire les rendent adaptés à cette application .

Chimie supramoléculaire

Les 1,2,3-triazoles sont utilisés en chimie supramoléculaire. Leur capacité à participer aux liaisons hydrogène, et leur implication active dans les interactions dipôle-dipôle et π-empilement ont contribué à leur biocompatibilité accrue .

Bioconjugaison

Les 1,2,3-triazoles sont utilisés en bioconjugaison. Ceci est dû à leur stabilité contre la dégradation métabolique .

Biologie chimique

Les 1,2,3-triazoles sont utilisés en biologie chimique. Leur stabilité contre la dégradation métabolique, leur capacité à participer aux liaisons hydrogène, et leur implication active dans les interactions dipôle-dipôle et π-empilement ont contribué à leur biocompatibilité accrue .

Imagerie fluorescente

Les 1,2,3-triazoles sont utilisés en imagerie fluorescente. Ceci est dû à leur stabilité contre la dégradation métabolique .

Science des matériaux

Les 1,2,3-triazoles sont utilisés en science des matériaux. Leur grande stabilité chimique et leur fort moment dipolaire les rendent adaptés à cette application .

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-triazole structure have been found to interact with various biological targets .

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

1,2,4-triazole derivatives have been found to influence several biochemical pathways .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability .

Result of Action

1,2,4-triazole derivatives have been found to exhibit various biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to form the hydrochloride salt. The general steps are as follows:

Formation of the intermediate: 5-methyl-1H-1,2,4-triazole reacts with formaldehyde to form a hydroxymethyl intermediate.

Methylation: The intermediate is then reacted with methylamine to form the desired product.

Hydrochloride formation: The product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Activité Biologique

Methyl[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amine hydrochloride, a compound belonging to the triazole family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis pathways, and relevant research findings.

- Chemical Formula : C5H12Cl2N4

- Molecular Weight : 199.08 g/mol

- CAS Number : 1333916-33-8

- Structure : The compound features a triazole ring which is known for its biological significance.

Biological Activity

The biological activity of methyl[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amine hydrochloride is primarily attributed to its interactions with various biological targets. Key areas of activity include:

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring enhances the ability of these compounds to inhibit fungal and bacterial growth. For instance, studies have shown that similar triazole compounds can effectively inhibit the growth of pathogenic fungi such as Candida species and Aspergillus species .

2. Antitumor Effects

Triazole derivatives have been explored for their potential in cancer therapy. A study demonstrated that compounds with a similar structure could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific effects of methyl[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amine hydrochloride on tumor cells require further investigation but suggest promising avenues for research.

3. Enzyme Inhibition

Triazoles are known to act as enzyme inhibitors. For example, they can inhibit enzymes involved in the synthesis of important biomolecules in pathogens, thereby disrupting their growth and survival . This mechanism is particularly relevant in the context of antifungal treatments.

Synthesis Pathways

The synthesis of methyl[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amine hydrochloride can be achieved through various methods:

Case Studies

Several case studies highlight the biological efficacy of triazole derivatives:

- Antifungal Activity : A study demonstrated that a related triazole compound significantly reduced fungal load in infected animal models, suggesting its potential as an antifungal agent .

- Cancer Research : In vitro studies showed that certain triazole derivatives led to significant decreases in cell viability in breast cancer cell lines, indicating their potential as chemotherapeutic agents .

- Enzyme Inhibition Studies : Research indicated that triazole compounds could effectively inhibit key enzymes involved in metabolic pathways of pathogens, providing a basis for their use in drug development against infectious diseases .

Propriétés

IUPAC Name |

N-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c1-4-7-5(3-6-2)9-8-4;/h6H,3H2,1-2H3,(H,7,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIINPBCHBYTQPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CNC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.